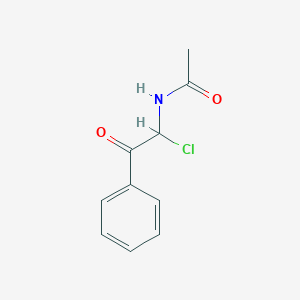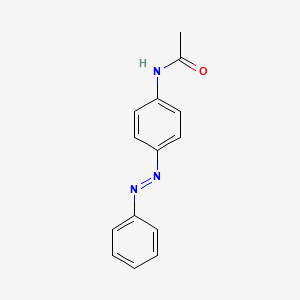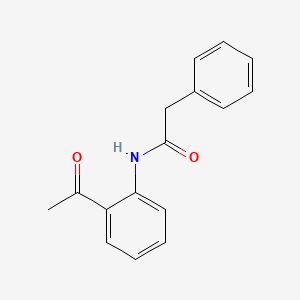
1-(3-Bromopropyl)-4-ethenylbenzene
概述
描述
1-(3-Bromopropyl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Br. This compound consists of a benzene ring substituted with a bromopropyl group and an ethenyl group. It is known for its applications in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethenylbenzene (styrene) followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-4-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed for oxidation.
Major Products Formed:
Substitution Reactions: The major products are the substituted benzene derivatives.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products are epoxides or diols.
科学研究应用
1-(3-Bromopropyl)-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-ethenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
1-Bromo-3-phenylpropane: Similar in structure but lacks the ethenyl group.
4-Bromostyrene: Contains a bromine atom on the benzene ring but lacks the propyl group.
3-Bromopropylbenzene: Similar structure but without the ethenyl group.
Uniqueness: 1-(3-Bromopropyl)-4-ethenylbenzene is unique due to the presence of both the bromopropyl and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its similar compounds.
属性
IUPAC Name |
1-(3-bromopropyl)-4-ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOVNOPNNLQXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594148 | |
| Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41996-95-6 | |
| Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41996-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate](/img/structure/B3052421.png)
![2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3052423.png)


![3-Methylbenzo[c]isoxazole](/img/structure/B3052426.png)




![5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one](/img/structure/B3052434.png)
![[1,1'-Biphenyl]-4,4'-diol, 2,2',6,6'-tetrachloro-](/img/structure/B3052435.png)

